![molecular formula C22H21ClF3N3O3 B1665674 1-(4-氯苯基)-3-[4-[4-(三氟甲氧基)苯胺基]哌啶-1-基]吡咯烷-2,5-二酮](/img/structure/B1665674.png)
1-(4-氯苯基)-3-[4-[4-(三氟甲氧基)苯胺基]哌啶-1-基]吡咯烷-2,5-二酮
描述
科学研究应用
Research Applications
The following sections detail the significant research applications of AKOS-22, supported by case studies and experimental findings.
Inhibition of Apoptosis
AKOS-22 has been shown to inhibit apoptosis induced by various agents, including selenite and cisplatin. Studies indicate that it can prevent VDAC1 oligomerization and subsequent cell death in a concentration-dependent manner. For instance, at a concentration of 7.5 μM, AKOS-22 demonstrated approximately 50% inhibition of both VDAC1 oligomerization and apoptosis .
Modulation of Mitochondrial Function
By preventing the oligomerization of VDAC1, AKOS-22 helps maintain mitochondrial integrity and function. This modulation is critical in conditions where mitochondrial dysfunction contributes to disease pathology. The compound has been tested for its ability to protect against mitochondrial depolarization and reactive oxygen species (ROS) production, which are often elevated during apoptotic processes .
Potential Therapeutic Applications
Given its ability to inhibit apoptosis and modulate mitochondrial dynamics, AKOS-22 holds promise for therapeutic applications in:
- Cancer Treatment : By inhibiting apoptosis in cancer cells, AKOS-22 may enhance the effectiveness of other chemotherapeutic agents.
- Neuroprotection : The compound's protective effects on mitochondria could be beneficial in neurodegenerative diseases where cell death is prevalent.
Case Studies
Several studies have documented the effects of AKOS-22 on cellular models:
Case Study 1: Inhibition of Apoptosis in HEK293 Cells
In experiments using HEK293 cells treated with selenite, AKOS-22 was shown to maintain intracellular calcium levels and prevent mitochondrial depolarization. This study highlighted the compound's protective role against oxidative stress-induced cell death .
Case Study 2: Effects on Cancer Cell Lines
Research involving various cancer cell lines demonstrated that AKOS-22 could enhance the efficacy of cisplatin by preventing premature cell death, thereby allowing for more effective treatment regimens .
准备方法
合成路线和反应条件
AKOS 022 的合成涉及多个步骤,从核心吡咯烷二酮结构的制备开始反应条件通常需要使用有机溶剂,如二甲基亚砜和催化剂,以促进所需产物的形成 .
工业生产方法
AKOS 022 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。这包括控制温度、压力和反应时间。 最终产物使用重结晶和色谱等技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
AKOS 022 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以改变分子内的官能团,改变其化学性质。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度和使用惰性气氛,以防止不必要的副反应 .
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化的衍生物,而还原可以产生胺衍生物。 取代反应可以引入新的官能团,从而导致各种修饰的化合物 .
作用机制
AKOS 022 通过抑制电压依赖性阴离子通道发挥作用,该通道在调节线粒体功能中起着至关重要的作用。通过阻止该通道的寡聚化,AKOS 022 抑制细胞凋亡并保护线粒体功能障碍。 该机制涉及稳定线粒体膜电位,减少活性氧物质的产生,以及防止钙在线粒体内积累 .
相似化合物的比较
类似化合物
VBIT-3: 另一种具有类似抗凋亡特性的电压依赖性阴离子通道抑制剂。
独特性
AKOS 022 在其与电压依赖性阴离子通道的特定相互作用中是独一无二的,表现出高度的选择性和效力。 其在低微摩尔浓度下防止细胞凋亡和保护线粒体功能的能力使其区别于其他类似化合物 .
生物活性
AKOS-22, also known by its chemical identifier CAS 878983-38-1, is a compound primarily recognized for its role as an inhibitor of the voltage-dependent anion channel 1 (VDAC1). This channel plays a crucial role in mitochondrial function, facilitating the exchange of metabolites and ions across the mitochondrial membrane. The biological activity of AKOS-22 has been extensively studied, particularly in relation to its effects on apoptosis and cellular metabolism.
Interaction with VDAC1
AKOS-22 binds to VDAC1, inhibiting its oligomerization and thus reducing apoptosis in a concentration-dependent manner. The compound has a dissociation constant (K_d) ranging from approximately 15.4 μM to 154 μM, indicating its potency in inhibiting VDAC1 conductance . The inhibition of VDAC1 prevents the release of cytochrome c from mitochondria, a critical step in the apoptotic pathway, thereby protecting cells from apoptosis induced by various stimuli.
Effects on Cellular Metabolism
By modulating VDAC1 activity, AKOS-22 influences cellular metabolism and survival. The inhibition of VDAC1 oligomerization leads to alterations in mitochondrial dynamics, which are often implicated in neurodegenerative disorders and cancer. This specificity may provide therapeutic advantages in conditions where apoptosis modulation is necessary without broadly affecting other apoptotic pathways.
Inhibition of Apoptosis
Research indicates that AKOS-22 effectively inhibits apoptosis induced by agents like selenite and cisplatin. Flow cytometry studies using annexin-V/propidium iodide staining have shown that AKOS-22 can significantly reduce apoptotic cell death at low micromolar concentrations. Specifically, 50% inhibition of both apoptosis and VDAC1 oligomerization was observed at approximately 7.5 μM .
Comparison with Other Compounds
The following table summarizes the biological activity of AKOS-22 compared to other compounds targeting VDAC1:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
AKOS-22 | 878983-38-1 | Inhibits VDAC1 oligomerization | Protects against mitochondrial dysfunction |
Hexokinase Inhibitors | Various | Inhibit glycolysis and promote apoptosis | Target metabolic pathways directly |
Bcl-2 Inhibitors | Various | Inhibit anti-apoptotic proteins | Focus on apoptotic regulation |
Arylalkylidene Derivatives | 6308-22-1 | Modulate ion channel activity | Structural diversity enhances activity |
AKOS-22 is unique due to its specific targeting of VDAC1 and its dual role in inhibiting both oligomerization and apoptosis, which may be advantageous in therapeutic contexts where mitochondrial function modulation is crucial.
Neuroblastoma Cell Line Studies
In experiments involving neuroblastoma cell lines (SH-SY5Y), AKOS-22 demonstrated significant protective effects against cisplatin-induced apoptosis. The compound inhibited both VDAC1 oligomerization and subsequent apoptotic processes, highlighting its potential as a therapeutic agent in cancer treatment .
Glucotoxicity Studies
In studies focused on glucotoxicity, AKOS-22 was shown to prevent the overexpression of VDAC1 in INS-1 cells, suggesting its role in preserving insulin secretion under diabetic conditions. This finding underscores the compound's relevance not only in oncology but also in metabolic disorders .
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVCWIMICOFQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。